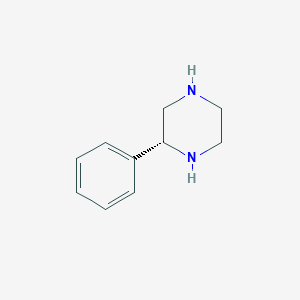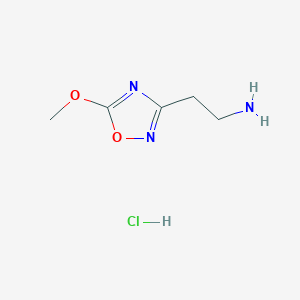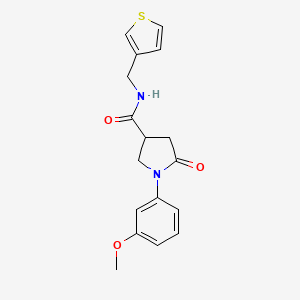
1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide" is a structurally complex molecule that may be related to various pyrrolidine derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on pyrrolidine derivatives and their properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the use of chiral auxiliaries to achieve stereoselectivity. For instance, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine has been used as a chiral auxiliary for asymmetric acylation of carboxamide enolates, leading to the production of 2-alkyl-3-oxo amides, which are valuable intermediates in organic synthesis . This method provides an alternative to the asymmetric aldol reaction and could potentially be applied to synthesize the compound with appropriate modifications.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography. For example, a novel pyrazole derivative with a methoxyphenyl and a methylthiophenyl group was characterized, and its three-dimensional structure was confirmed by single-crystal X-ray diffraction . Such structural analyses are crucial for understanding the conformation and stereochemistry of the compound, which can influence its reactivity and biological activity.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions, including hydrogen bond interactions, as seen in the crystal structure of a related compound where C—H···O and N—H···O hydrogen bonds form a 3D network . Additionally, the reactivity of such compounds can be influenced by their electronic structure, which can be studied through computational methods like density functional theory (DFT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as thermal stability, can be assessed using techniques like thermogravimetric analysis (TG-DTG). For instance, a pyrazole derivative was found to be thermally stable up to 190°C . The electronic properties, such as chemical potential and hardness, can be calculated using DFT, providing insights into the compound's reactivity . Moreover, the solvation effects and non-linear optical properties can be investigated to understand the behavior of the compound in different environments .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-4-2-3-14(8-15)19-10-13(7-16(19)20)17(21)18-9-12-5-6-23-11-12/h2-6,8,11,13H,7,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLUHKZAWWHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-5-oxo-N-(thiophen-3-ylmethyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)
![8-Acetyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3000385.png)
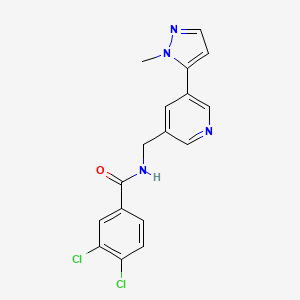
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B3000388.png)
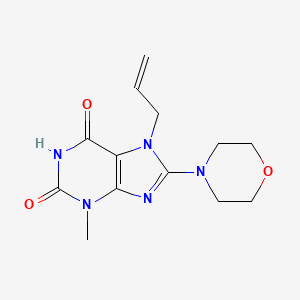
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)
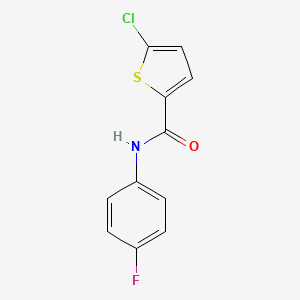
![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)
